molecular formula C41H71N13O16S3 B14010629 H-Met-Ala-Ser-Met-Thr-Gly-Gly-Gln-Gln-Met-Gly-OH

H-Met-Ala-Ser-Met-Thr-Gly-Gly-Gln-Gln-Met-Gly-OH

Cat. No.: B14010629
M. Wt: 1098.3 g/mol
InChI Key: CBOSLARKSDSTLV-AQKXWGSKSA-N
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Description

The compound “H-Met-Ala-Ser-Met-Thr-Gly-Gly-Gln-Gln-Met-Gly-OH” is a peptide composed of eleven amino acids: methionine, alanine, serine, methionine, threonine, glycine, glycine, glutamine, glutamine, methionine, and glycine. Peptides like this one are essential in various biological processes and have significant roles in biochemistry and molecular biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides such as “H-Met-Ala-Ser-Met-Thr-Gly-Gly-Gln-Gln-Met-Gly-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process includes:

    Deprotection: Removing the protecting group from the amino terminus of the resin-bound amino acid.

    Coupling: Adding the next amino acid in the sequence, which is activated by coupling reagents like dicyclohexylcarbodiimide (DCC) or benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP).

    Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a reagent like trifluoroacetic acid (TFA).

Industrial Production Methods

In industrial settings, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient production of large quantities of peptides. Additionally, recombinant DNA technology can be employed to produce peptides in microbial systems, where the gene encoding the peptide is inserted into a host organism, such as Escherichia coli, which then expresses the peptide.

Chemical Reactions Analysis

Types of Reactions

Peptides like “H-Met-Ala-Ser-Met-Thr-Gly-Gly-Gln-Gln-Met-Gly-OH” can undergo various chemical reactions, including:

    Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups through chemical modification.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid can be used to oxidize methionine residues.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents for disulfide bonds.

    Substitution: N-hydroxysuccinimide (NHS) esters can be used for the substitution of amino groups.

Major Products Formed

    Oxidation: Methionine sulfoxide and methionine sulfone.

    Reduction: Free thiol groups from disulfide bonds.

    Substitution: Modified peptides with substituted amino acid residues.

Scientific Research Applications

Peptides like “H-Met-Ala-Ser-Met-Thr-Gly-Gly-Gln-Gln-Met-Gly-OH” have numerous applications in scientific research:

    Chemistry: Used as model compounds to study peptide chemistry and develop new synthetic methods.

    Biology: Serve as substrates for enzymes, helping to elucidate enzyme mechanisms and functions.

    Medicine: Potential therapeutic agents for diseases, including cancer and infectious diseases.

    Industry: Used in the development of peptide-based materials and as additives in various products.

Mechanism of Action

The mechanism of action of peptides depends on their sequence and structure. They can interact with specific molecular targets, such as enzymes, receptors, or other proteins, to exert their effects. For example, peptides can inhibit enzyme activity by binding to the active site or modulate receptor activity by mimicking natural ligands.

Comparison with Similar Compounds

Similar Compounds

    H-Met-Ala-Ser-Met-Thr-Gly-Gly-Gln-Gln-Met-Gly-OH: is similar to other peptides with sequences containing methionine, alanine, serine, threonine, glycine, and glutamine residues.

    H-Met-Ala-Ser-Met-Thr-Gly-Gly-Gln-Gln-Met-Gly-NH2: Similar sequence but with an amide group at the C-terminus.

    H-Met-Ala-Ser-Met-Thr-Gly-Gly-Gln-Gln-Met-Gly-COOH: Similar sequence but with a carboxyl group at the C-terminus.

Uniqueness

The uniqueness of “this compound” lies in its specific sequence, which determines its structure, function, and interactions with other molecules. The presence of multiple methionine and glycine residues can influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C41H71N13O16S3

Molecular Weight

1098.3 g/mol

IUPAC Name

2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetic acid

InChI

InChI=1S/C41H71N13O16S3/c1-20(48-35(64)22(42)10-13-71-3)34(63)53-27(19-55)40(69)52-26(12-15-73-5)39(68)54-33(21(2)56)41(70)46-16-30(59)45-17-31(60)49-23(6-8-28(43)57)37(66)50-24(7-9-29(44)58)38(67)51-25(11-14-72-4)36(65)47-18-32(61)62/h20-27,33,55-56H,6-19,42H2,1-5H3,(H2,43,57)(H2,44,58)(H,45,59)(H,46,70)(H,47,65)(H,48,64)(H,49,60)(H,50,66)(H,51,67)(H,52,69)(H,53,63)(H,54,68)(H,61,62)/t20-,21+,22-,23-,24-,25-,26-,27-,33-/m0/s1

InChI Key

CBOSLARKSDSTLV-AQKXWGSKSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCSC)C(=O)NCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)N)O

Canonical SMILES

CC(C(C(=O)NCC(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCSC)C(=O)NCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCSC)N)O

Origin of Product

United States

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